Product packaging for AminoDHS(Cat. No.:)

AminoDHS

Cat. No.: B1219030
M. Wt: 171.15 g/mol
InChI Key: NTKDYXWKDJOXSZ-XINAWCOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AminoDHS (5-amino-3-dehydroshikimic acid) is a crucial intermediate in the biosynthetic pathway leading to 3-amino-5-hydroxybenzoic acid (AHBA), the unique aromatic starter unit for ansamycin polyketide antibiotics . This class of antibiotics includes clinically significant agents such as rifamycin, used as a first-line defense against tuberculosis, and the anticancer compounds ansamitocin and geldanamycin . The value of this compound for researchers lies in its role within a modified shikimate pathway; it is formed from the cyclization and dehydration of 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP) and is subsequently aromatized by the enzyme AHBA synthase to form AHBA . By providing this key intermediate, researchers can study and engineer the biosynthesis of ansamycins in heterologous hosts, such as E. coli , offering a powerful route to generate novel analogues to combat rising antibiotic resistance . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO4 B1219030 AminoDHS

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

(4S,5R)-5-amino-4-hydroxy-3-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C7H9NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h2,4,6,10H,1,8H2,(H,11,12)/t4-,6+/m1/s1

InChI Key

NTKDYXWKDJOXSZ-XINAWCOVSA-N

SMILES

C1C(C(C(=O)C=C1C(=O)O)O)N

Isomeric SMILES

C1[C@H]([C@@H](C(=O)C=C1C(=O)O)O)N

Canonical SMILES

C1C(C(C(=O)C=C1C(=O)O)O)N

Synonyms

5-amino-5-deoxy-3-dehydroshikimic acid
5-deoxy-5-amino-3-dehydroshikimic acid
aminoDHS

Origin of Product

United States

Biosynthesis of Aminodhs

Precursor Derivation and Metabolic Branch Points

The ASA pathway utilizes different initial substrates compared to the SA pathway, leading to the formation of aminated intermediates. dovepress.comnih.gov

The biosynthesis of the ASA pathway intermediates begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and iminoerythrose-4-phosphate (iminoE4P). dovepress.comnih.govmsu.edu This reaction is analogous to the initial step of the shikimic acid pathway where PEP condenses with erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). dovepress.comnih.gov The use of iminoE4P instead of E4P introduces the nitrogen atom that is characteristic of the aminoshikimic acid pathway intermediates, including AminoDHS. dovepress.comnih.govoup.commsu.edu The nitrogen source for iminoE4P formation is often derived from glutamine hydrolysis. dovepress.comnih.govoup.com

AminoDAHP (3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate) serves as a specific and immediate precursor in the aminoshikimic acid pathway. dovepress.comnih.govnih.govoup.comresearchgate.netmsu.edu It is formed by the condensation of PEP and iminoE4P. dovepress.comnih.govmsu.edu Early research involving labeled precursors supported the hypothesis that aminoDAHP is an early intermediate in the biosynthesis of AHBA and, consequently, this compound. dovepress.comnih.govoup.commsu.edu AminoDAHP fuels the subsequent reactions in the ASA pathway that parallel the initial steps of the SA pathway. dovepress.comnih.govoup.com

Following the formation of aminoDAHP, the next step in the biosynthesis of this compound is its cyclization to form 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ). dovepress.comnih.govoup.comacs.orgnih.govdovepress.comresearchgate.net This reaction is analogous to the conversion of DAHP to 3-dehydroquinic acid (DHQ) in the standard shikimic acid pathway. dovepress.comnih.gov AminoDHQ is a cyclic intermediate that retains the amino group introduced in the formation of aminoDAHP. dovepress.comnih.govoup.comacs.orgnih.govdovepress.com

Enzymology of this compound Formation

Specific enzymes catalyze the reactions in the aminoshikimic acid pathway leading to this compound. These enzymes are often encoded by genes found within biosynthetic gene clusters in producing microorganisms. dovepress.comnih.govnih.govoup.comresearchgate.netmsu.edu

The condensation of PEP and iminoE4P to produce aminoDAHP is catalyzed by the enzyme aminoDAHP synthase, which is encoded by the rifH gene in Amycolatopsis mediterranei. nih.govnih.govdovepress.comnih.govresearchgate.netmsu.edunih.govdovepress.commetabolomicsworkbench.orgpnas.orglookchem.comcaldic.com This enzyme plays a crucial role in initiating the flow of carbon and nitrogen into the aminoshikimic acid pathway. dovepress.comnih.govmsu.edu While rifH-encoded aminoDAHP synthase catalyzes the formation of aminoDAHP from iminoE4P and PEP, some studies suggest that its activity might be dependent on interaction with another protein or that it can, under certain conditions, also catalyze the formation of DAHP from E4P and PEP. msu.eduresearchgate.net However, its primary characterized role in the context of the ASA pathway is the synthesis of aminoDAHP. dovepress.comnih.govresearchgate.netmsu.edu

The cyclization of aminoDAHP to form aminoDHQ is catalyzed by the enzyme aminoDHQ synthase. dovepress.comnih.govresearchgate.netnih.govmetabolomicsworkbench.orgcaldic.com In Amycolatopsis mediterranei, this enzyme is encoded by the rifG gene. dovepress.comnih.govresearchgate.netnih.govmetabolomicsworkbench.orgpnas.orgcaldic.com AminoDHQ synthase belongs to the sugar phosphate (B84403) cyclase superfamily and catalyzes a key cyclization reaction that is analogous to the activity of DHQ synthase (encoded by aroB) in the shikimic acid pathway. nih.gov Comparative analysis of DHQ synthases and aminoDHQ synthases has revealed high sequence conservation in their binding pockets, with a notable difference at a specific lysine (B10760008) residue (K197 in DHQ synthase) which is often altered to a conserved arginine residue in aminoDHQ synthases. nih.gov This suggests potential adaptations in the active site to accommodate the aminated substrate. nih.gov

The subsequent conversion of aminoDHQ to this compound is catalyzed by aminoDHQ dehydratase (encoded by rifJ). dovepress.comnih.govoup.comresearchgate.netmsu.edudovepress.com This dehydration reaction removes a molecule of water from aminoDHQ, leading to the formation of the double bond characteristic of the dehydroshikimic acid structure, but with the amino group retained, yielding this compound. dovepress.comnih.govoup.commsu.edudovepress.com

AminoDHQ Dehydratase (RifJ/Asm23) Activity Leading to this compound

The conversion of 5-deoxy-5-amino-3-dehydroquinate (aminoDHQ) to this compound is a critical step in the ASA pathway. This reaction is catalyzed by the enzyme aminoDHQ dehydratase. dovepress.comnih.gov In Amycolatopsis mediterranei, the producer of rifamycin (B1679328), this enzyme is encoded by the rifJ gene. nih.govresearchgate.net Similarly, in Actinosynnema pretiosum, which produces ansamitocin, a homologous enzyme, Asm23, performs this dehydration. pnas.org Asm23 is described as a type II dehydroquinate dehydratase. pnas.org The activity of RifJ or its homologues like Asm23 is essential for the production of this compound from aminoDHQ. nih.govpnas.org

Genetic Loci and Biosynthetic Gene Clusters Encoding this compound Synthesis

The genes responsible for the biosynthesis of this compound, as part of the broader ASA pathway, are typically organized into gene clusters in producing microorganisms. nih.govpnas.orgasm.org These clusters contain the genetic information for the enzymes that catalyze the sequential reactions leading to AHBA, with this compound being a key intermediate. nih.gov

Identification and Characterization of Relevant Genes (e.g., rifG, rifJ)

Several genes within these clusters have been identified and characterized for their roles in this compound biosynthesis. For instance, in A. mediterranei, the rif gene cluster contains genes like rifG and rifJ that are directly involved in the steps leading to this compound. nih.govresearchgate.net RifG encodes aminoDHQ synthase, which cyclizes aminoDAHP to aminoDHQ, while rifJ encodes aminoDHQ dehydratase, catalyzing the conversion of aminoDHQ to this compound. nih.gov Homologues of these genes, such as asm23 (homologous to rifJ) and asm47 (similar to rifG) in A. pretiosum, have also been identified and linked to AHBA biosynthesis. nih.govpnas.org Studies involving gene disruptions have confirmed the essential roles of these genes in the production of AHBA and downstream products like ansamycins. pnas.org

Genomic Organization within Actinomycetes (e.g., Amycolatopsis mediterranei, Actinosynnema pretiosum)

The genomic organization of the genes involved in this compound and AHBA biosynthesis varies among different actinomycetes. In A. mediterranei, the rif biosynthetic gene cluster, spanning approximately 95 kbp, contains the genes rifGHIKLMN and rifJ, which are involved in AHBA biosynthesis. dovepress.comnih.govnih.gov These genes are largely clustered together. nih.gov

In contrast, in Actinosynnema pretiosum, the genes for ansamitocin biosynthesis, including those for AHBA synthesis, are notably dispersed in separate regions of the genome. pnas.org While homologues of AHBA biosynthesis genes from the rif cluster (such as rifG, rifJ, rifL, rifM, and rifN) are present, they are found in at least two separate regions, approximately 68 kbp apart in the A. pretiosum genome. pnas.org For example, asm23, the rifJ homologue, is located some distance from other AHBA biosynthesis genes in the ansamitocin cluster. asm.orgasm.orgnih.gov This dispersed organization is considered a rare case in actinomycetes. pnas.org

Regulation of Gene Expression in this compound Biosynthesis

The regulation of gene expression for enzymes involved in this compound biosynthesis is crucial for controlling the production of downstream secondary metabolites. While specific details on the regulation of this compound genes are not extensively detailed in the provided context, the broader regulation of gene expression in metabolic pathways, particularly in prokaryotes like actinomycetes, often occurs at the transcriptional initiation level. lumenlearning.comnews-medical.net Regulatory proteins can bind to DNA sequences, such as promoters, to control the rate of transcription. lumenlearning.comnews-medical.net The availability of amino acids can also influence gene expression by modulating signal transduction pathways that affect mRNA translation. nih.govnih.gov In the context of secondary metabolism, the expression of biosynthetic gene clusters can be influenced by various environmental and cellular factors. mdpi.com

Metabolic Engineering Strategies for Enhanced this compound Pathway Flux

Metabolic engineering approaches have been employed to enhance the production of valuable compounds derived from the ASA pathway, including those where this compound is an intermediate. nih.govresearchgate.netuga.edu Strategies often focus on increasing the flux through the ASA pathway to boost the yield of AHBA and subsequent products. nih.govpnas.org

One approach involves the heterologous expression of the genes encoding the ASA pathway enzymes in suitable host organisms like Escherichia coli. nih.govpnas.org By introducing the relevant genes, such as rifG, rifH, rifJ, rifK, rifL, rifM, and rifN from A. mediterranei, or their homologues from other organisms, it is possible to reconstitute the AHBA biosynthetic pathway in a non-native host. nih.govpnas.org This allows for the manipulation and optimization of the pathway in a more genetically tractable organism. nih.gov

Specific strategies for enhancing flux can include optimizing the expression levels of the introduced genes, balancing the activity of the enzymes in the pathway, and potentially modifying the host organism's central metabolism to increase the availability of precursor molecules like PEP and E4P. nih.govresearchgate.netnih.gov For instance, engineering E. coli strains to harbor the AHBA biosynthetic operon has been demonstrated as a method to provide a source of this primer unit for the biosynthesis of ansamycins. nih.govpnas.org

Data Table: Key Genes and Enzymes in this compound/AHBA Biosynthesis

GeneEnzymeCatalyzed ReactionOrganism
rifGAminoDHQ synthaseAminoDAHP to aminoDHQAmycolatopsis mediterranei
rifJAminoDHQ dehydrataseAminoDHQ to this compoundAmycolatopsis mediterranei
rifKAHBA synthaseThis compound to AHBAAmycolatopsis mediterranei
asm23AminoDHQ dehydrataseAminoDHQ to this compoundActinosynnema pretiosum
asm47AminoDHQ synthase homologueAminoDAHP to aminoDHQ (putative)Actinosynnema pretiosum
mitAAHBA synthaseThis compound to AHBAStreptomyces lavendulae

Enzymatic Transformations and Derivatives of Aminodhs

Conversion to 3-Amino-5-hydroxybenzoic Acid (AHBA)

The aromatization of AminoDHS to form AHBA is a critical step that provides the starter unit for the biosynthesis of many ansamycin (B12435341) and mitomycin antibiotics. nih.govresearchgate.netnih.gov This transformation is catalyzed by the enzyme AHBA synthase.

AHBA synthase is the enzyme responsible for the final step in the biosynthesis of AHBA from the aminoshikimate pathway intermediate, this compound. researchgate.netpnas.org In the rifamycin-producing organism, Amycolatopsis mediterranei, this enzyme is encoded by the rifK gene. nih.gov A homologous enzyme, Asm24, is found in the ansamitocin gene cluster of Actinosynnema pretiosum. pnas.org

The conversion of this compound to AHBA is an aromatization reaction. nih.govnih.gov This step is unique to the aminoshikimate pathway and does not have a direct equivalent in the primary shikimate pathway. nih.gov The identification and characterization of the rifK gene and its product were pivotal in elucidating the complete biosynthetic gene cluster for rifamycin (B1679328). nih.gov

Enzyme/Gene Organism Function Reference
AHBA Synthase (RifK)Amycolatopsis mediterraneiCatalyzes the aromatization of this compound to AHBA. nih.gov
Asm24Actinosynnema pretiosumHomolog of RifK, involved in AHBA formation. pnas.org

AHBA synthase is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. nih.gov The mechanism of aromatization of this compound by AHBA synthase involves the formation of a Schiff base between the amino group of the substrate and the PLP cofactor. This is followed by a series of elimination and tautomerization steps to yield the aromatic product, AHBA. The PLP cofactor is essential for the catalytic activity, facilitating the electronic rearrangements required for the aromatization reaction.

Remarkably, AHBA synthase (RifK) exhibits dual catalytic functions within the aminoshikimate pathway. nih.govnih.gov As a homodimer, it catalyzes the final aromatization of this compound to produce AHBA. nih.govnih.gov In a distinct, earlier stage of the pathway, RifK, in a complex with the oxidoreductase RifL, functions as a transaminase. nih.govnih.gov In this role, it catalyzes the transamination of UDP-3-keto-D-glucose, using glutamate (B1630785) as the amino donor, to form 3-amino-3-deoxy-UDP-glucose. nih.gov This dual functionality highlights the enzymatic economy within the rifamycin biosynthetic pathway.

Conversion to Aminoshikimate (ASA)

In addition to its conversion to AHBA, this compound can be reduced to form aminoshikimate (ASA). This reaction represents another important branch point in the utilization of this compound.

The conversion of this compound to ASA is a reduction reaction catalyzed by the enzyme this compound dehydrogenase. nih.gov In Amycolatopsis mediterranei, this enzyme is encoded by the rifI gene. nih.gov This step is analogous to the conversion of 3-dehydroshikimate to shikimate in the primary shikimate pathway. The product, aminoshikimic acid, has been explored as a potential starting material for the synthesis of the anti-influenza drug oseltamivir. wikipedia.org

Enzyme/Gene Substrate Product Organism Reference
This compound Dehydrogenase (RifI)This compoundAminoshikimate (ASA)Amycolatopsis mediterranei nih.gov

Homologs of the rifI gene, which encodes this compound dehydrogenase, are found in the biosynthetic gene clusters of other natural products. The presence or absence of a rifI homolog can be an indicator of whether the pathway proceeds towards an aminoshikimate-derived product or is solely focused on AHBA production. For instance, the ansamitocin gene cluster lacks a homolog of rifI, which is consistent with its primary role in producing an AHBA-derived antibiotic. researchgate.net The study of these homologs helps in understanding the evolutionary divergence of biosynthetic pathways and in the discovery of new natural products.

This compound as an Intermediate for Diverse Natural Products

The compound 3-amino-5-deoxy-3-dehydroshikimic acid (this compound) is a crucial intermediate in the biosynthesis of a wide array of structurally diverse and biologically significant natural products. wikipedia.orgresearchgate.net It serves as a key branch point from the primary shikimate pathway, entering the aminoshikimate pathway to generate precursors for complex secondary metabolites. wikipedia.org The primary enzymatic transformation of this compound is its conversion to 3-amino-5-hydroxybenzoic acid (AHBA), a foundational building block for several major classes of antibiotics and antitumor agents. wikipedia.orgrsc.orgnih.gov

The pivotal enzymatic step is the aromatization of this compound, a reaction catalyzed by the enzyme AHBA synthase. nih.govnih.govnih.gov This pyridoxal 5'-phosphate (PLP) dependent enzyme facilitates both an α,β-dehydration and a stereospecific 1,4-enolization of this compound to produce AHBA. cncb.ac.cnebi.ac.uk The gene encoding AHBA synthase has been identified and characterized in various microorganisms, including Amycolatopsis mediterranei, the producer of the ansamycin antibiotic rifamycin. nih.govnih.govnih.gov Inactivation of the AHBA synthase gene in this organism leads to a complete loss of rifamycin production, which can be restored by supplementing the culture with AHBA, confirming the essential role of this enzymatic transformation. nih.govcncb.ac.cn

Once formed, AHBA serves as a starter unit for polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), leading to the assembly of complex molecular architectures. nih.govnih.gov The resulting natural products are broadly categorized into groups such as the ansamycins, mitomycins, and saliniketals. rsc.orgresearchgate.net

Table 1: Enzymatic Transformation of this compound

SubstrateEnzymeProductCofactorEnzyme Source Organism
5-deoxy-5-amino-3-dehydroshikimic acid (this compound)AHBA synthase3-amino-5-hydroxybenzoic acid (AHBA)Pyridoxal 5'-phosphate (PLP)Amycolatopsis mediterranei

The diversity of natural products originating from this compound is extensive, with many compounds exhibiting potent biological activities. The ansamycins, for example, are a large family of macrolactam antibiotics characterized by an aliphatic chain bridging an aromatic nucleus derived from AHBA. nih.govhmdb.ca This class includes clinically important antibacterial agents like rifamycin B and potent antitumor compounds such as ansamitocin. nih.govnih.gov

The mitomycins are another significant class of natural products derived from AHBA. wikipedia.orgnih.gov These compounds possess a unique mitosane core structure and are known for their bioreductive alkylating activity, making them effective antitumor drugs. nih.gov The biosynthesis of mitomycin C involves the incorporation of AHBA, D-glucosamine, and other precursors. nih.govnih.gov

A third, more recently discovered class of AHBA-derived natural products are the saliniketals. rsc.org These compounds represent a unique structural class and further highlight the biosynthetic versatility stemming from the aminoshikimate pathway.

The following table summarizes a selection of natural products that have been shown to derive from the this compound intermediate via AHBA.

Table 2: Natural Products Derived from this compound Intermediate

Natural ProductClassProducing Organism
Rifamycin BAnsamycinAmycolatopsis mediterranei
AnsamitocinAnsamycinActinosynnema pretiosum
Mitomycin CMitomycinStreptomyces lavendulae
ActamycinAnsamycinStreptomyces sp. E/784
NaphthomycinAnsamycinStreptomyces sp. E/784
GeldanamycinAnsamycinStreptomyces hygroscopicus
Saliniketal ASaliniketalSalinispora arenicola

Biological Roles and Pathway Significance of Aminodhs

Central Role in Aminoshikimate Pathway

AminoDHS is a central intermediate in the aminoshikimate pathway, a biochemical route that parallels the initial steps of the more common shikimate pathway. wikipedia.orgwashington.edu This pathway is a notable variation used by some bacteria to produce the aromatic amino acid 3-amino-5-hydroxybenzoic acid (AHBA). nih.govwikipedia.org The process begins with precursors from central carbon metabolism, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), which are used to generate 3,4-dideoxy-4-amino-d-arabino-heptulosonic acid 7-phosphate (aminoDAHP). nih.govpnas.org This initial substrate, aminoDAHP, is then cyclized by the enzyme aminoDHQ synthase to form 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ). nih.govnih.govresearchgate.net In the subsequent step, aminoDHQ is dehydrated by aminoDHQ dehydratase to yield this compound. nih.govresearchgate.net This positions this compound as the third major intermediate in this specialized metabolic route. nih.govnih.gov The aminoshikimate pathway, including the formation of this compound, was first extensively studied in Amycolatopsis mediterranei, the producer of the antibiotic rifamycin (B1679328). wikipedia.org

Precursor to Aromatic Polyketide Starter Units (e.g., AHBA)

The primary significance of this compound lies in its role as the direct precursor to 3-amino-5-hydroxybenzoic acid (AHBA). nih.govnih.govwashington.edu The conversion of this compound to AHBA is a crucial aromatization step and represents the final reaction in the aminoshikimate pathway. nih.govnih.govresearchgate.net This transformation is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme, AHBA synthase. washington.edupnas.orgacs.orgnih.gov This enzyme facilitates an aromatization reaction that has no direct equivalent in the standard shikimate pathway. nih.gov The resulting product, AHBA, serves as an essential starter unit for polyketide synthases (PKS), initiating the assembly of complex carbon backbones for a variety of natural products. wikipedia.orgnih.gov

Contribution to the Biosynthesis of Secondary Metabolites in Microorganisms

Through its conversion to AHBA, this compound is fundamentally linked to the biosynthesis of numerous medically and biologically important secondary metabolites. nih.govnih.govrsc.org AHBA is the characteristic mC₇N (meta-amino, C₇-N-unit) precursor that forms the core aromatic structure of several families of antibiotics and antitumor agents. wikipedia.orgcaymanchem.com

The ansamycins are a major class of antibiotics characterized by an aliphatic ansa chain bridged to an aromatic nucleus. chimia.ch The biosynthesis of this aromatic core originates from AHBA, which is derived from this compound. wikipedia.orgpnas.orgchimia.ch

Rifamycins (B7979662): Produced by the bacterium Amycolatopsis mediterranei, rifamycins are potent antibacterial agents. washington.edunih.gov Their biosynthesis is initiated by an AHBA starter unit, which is then elaborated by a type I polyketide synthase. nih.govwikipedia.org

Ansamitocins: These potent antitumor maytansinoids are produced by microorganisms like Actinosynnema pretiosum. nih.govpnas.org Genetic and biochemical studies have confirmed that their biosynthesis also depends on an AHBA starter unit derived from the aminoshikimate pathway. pnas.orgnih.govpnas.org

Geldanamycin: This benzoquinone ansamycin (B12435341), known for its antitumor properties, is produced by Streptomyces hygroscopicus. nih.govwikipedia.org The polyketide synthase responsible for its assembly uses AHBA as the starter molecule. wikipedia.orgresearchgate.net

Mitomycins are a family of antitumor antibiotics produced by Streptomyces species, such as Streptomyces lavendulae. nih.govnih.gov These compounds possess a unique mitosane ring system. nih.gov Precursor feeding studies and molecular genetic analysis have established that AHBA, and therefore its precursor this compound, is a key building block in the formation of the mitomycin core structure. nih.govnih.govnih.gov

The aminoshikimate pathway, with this compound as a key intermediate, serves as a gateway to other natural products beyond the major ansamycin and mitomycin families. rsc.org Research has identified additional classes of compounds that utilize AHBA as a precursor, including the saliniketals. rsc.org

Physiological Context in Producing Organisms

In the microorganisms that produce them, such as those from the genera Amycolatopsis and Streptomyces, the secondary metabolites derived from the this compound/AHBA pathway fulfill important ecological roles. wikipedia.orgacs.orgmdpi.com These compounds often possess potent antimicrobial or antitumor activities. chimia.chwikipedia.org This suggests that their production provides a significant competitive advantage to the host organism, allowing it to inhibit the growth of competing microbes in its environment. wikipedia.org The biosynthesis of these complex molecules is part of the broader field of microbial metabolism, where amino acids and their derivatives are not only building blocks but also play crucial roles in cell growth, survival, and environmental interactions. nih.govnih.gov The production of such powerful bioactive agents is a key survival strategy for these microorganisms.

Future Research Directions and Unexplored Avenues for Aminodhs

The compound 5-amino-5-deoxy-3-dehydroshikimic acid, commonly known as aminoDHS, is a key intermediate in the aminoshikimate pathway, a variant of the primary shikimate pathway found in some microorganisms. dovepress.comnih.gov This pathway is crucial for the biosynthesis of the mC7N unit, 3-amino-5-hydroxybenzoic acid (AHBA), which serves as the starter unit for a wide range of clinically significant natural products, including ansamycin (B12435341) and mitomycin antibiotics. nih.govnih.govrsc.org While the core pathway leading to and from this compound has been outlined, significant opportunities remain for deeper investigation and exploitation. Future research is poised to unlock the full potential of this compound, from discovering novel biocatalysts to engineering microbial cell factories for next-generation therapeutics.

Q & A

Q. What is the role of 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) in microbial antibiotic biosynthesis?

this compound is a critical intermediate in the modified shikimate pathway responsible for synthesizing 3-amino-5-hydroxybenzoic acid (AHBA), a precursor for ansamycin antibiotics like rifamycin. This pathway involves enzymatic steps distinct from the canonical shikimate pathway, including cyclization of aminoDAHP by aminoDHQ synthase and subsequent dehydration to this compound, which is aromatized by AHBA synthase . Researchers should validate this compound accumulation in microbial cultures (e.g., Amycolatopsis mediterranei) using liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards to account for matrix effects .

Q. How can this compound be detected and quantified in microbial fermentation samples?

Methodological approaches include:

  • Chromatographic separation : Use reverse-phase HPLC with UV detection (λ = 210–260 nm) optimized for polar metabolites.
  • Isotopic labeling : Employ [7-13C]AHBA (89 atom% 13C) as a tracer to track this compound conversion efficiency .
  • Enzymatic assays : Couple AHBA synthase activity with NADH oxidation kinetics to infer this compound levels . Raw data should be normalized to cell biomass (OD600) and validated against knockout strains (e.g., ΔtherifI mutants) to confirm specificity .

Q. What genetic tools are available to study this compound biosynthesis in actinomycetes?

Key strategies include:

  • Gene deletion : Target therifI (encoding ASA dehydrogenase) to disrupt this compound reduction and observe AHBA depletion .
  • Heterologous expression : Clone ahba synthase genes into E. coli or S. lividans to reconstitute the pathway in non-native hosts .
  • Transcriptomics : Use RNA-seq to profile expression of ahba operon genes under varying fermentation conditions (e.g., carbon/nitrogen limitation) .

Advanced Research Questions

Q. How do variations in the ASA pathway across microbial species impact this compound stability and metabolic flux?

Comparative studies in A. mediterranei, Actinosynnema pretiosum, and Streptomyces collinus reveal species-specific differences in this compound dehydrogenase activity and cofactor requirements . Researchers should:

  • Perform kinetic assays with purified enzymes to measure K_m (this compound) and V_max under varying NAD+/NADPH conditions.
  • Use 13C metabolic flux analysis to quantify carbon partitioning between the canonical shikimate and ASA pathways .
  • Apply computational modeling (e.g., COPASI) to simulate pathway bottlenecks under substrate competition .

Q. What experimental controls are critical when analyzing contradictory data on this compound accumulation in high-yield vs. wild-type strains?

Contradictions often arise from:

  • Secondary metabolite interference : Use LC-MS/MS with MRM transitions specific to this compound (e.g., m/z 174 → 130) to avoid cross-detection .
  • Fermentation variability : Standardize culture conditions (pH, aeration, trace metals) and harvest cells during late-log phase.
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare means across biological replicates (n ≥ 5) .

Q. How can multi-omics integration resolve uncertainties in this compound regulatory mechanisms?

A multi-omics framework includes:

  • Proteomics : Quantify AHBA synthase abundance via SILAC labeling to correlate enzyme levels with this compound turnover .
  • Metabolomics : Map intracellular this compound pools using untargeted GC-TOF/MS and pathway enrichment tools (e.g., MetaboAnalyst) .
  • CRISPR-interference : Knock down ahba operon promoters and profile transcriptome-metabolome dynamics via time-series sampling .

Q. What computational models are suitable for predicting this compound biosynthesis efficiency in engineered strains?

  • Constraint-based modeling : Use genome-scale metabolic models (GEMs) of A. mediterranei to simulate this compound yield under gene knockout/overexpression scenarios .
  • Machine learning : Train random forest models on historical fermentation datasets (e.g., substrate inputs, pH, yield) to optimize this compound production .
  • Quantum mechanics/molecular mechanics (QM/MM) : Model AHBA synthase’s active site to predict mutational effects on this compound binding affinity .

Methodological Best Practices

Q. How should researchers address discrepancies in this compound quantification across studies?

  • Inter-laboratory calibration : Share reference standards (e.g., [7-13C]AHBA) and protocols via public repositories like Metabolomics Workbench .
  • Data transparency : Publish raw chromatograms, MS parameters, and normalization steps in supplementary materials .
  • Error analysis : Report uncertainties from extraction efficiency (±5–10%) and detector drift (±2%) using error propagation models .

Q. What ethical and reproducibility guidelines apply to this compound-related research?

  • Data sharing : Deposit genomic, proteomic, and metabolomic datasets in public repositories (e.g., NCBI, MetaboLights) with FAIR compliance .
  • Replication studies : Include ΔtherifI negative controls in all experiments to confirm pathway specificity .
  • Ethical sourcing : Obtain microbial strains from registered culture collections (e.g., DSMZ, ATCC) with material transfer agreements .

Q. How can isotopic tracing improve understanding of this compound metabolic fate in mixed-substrate environments?

  • Dual-labeling : Combine 13C-glucose and 15N-ammonium to trace carbon/nitrogen incorporation into this compound .
  • Pulse-chase experiments : Monitor this compound turnover rates in A. mediterranei cultures transitioning from growth to production phase .
  • NMR spectroscopy : Use 2D 1H-13C HSQC to resolve positional labeling in AHBA derived from this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.